molecular formula C17H14O6S B2852371 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl methanesulfonate CAS No. 331460-75-4

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl methanesulfonate

Cat. No.: B2852371
CAS No.: 331460-75-4
M. Wt: 346.35
InChI Key: XRSBPVXGZFIZLC-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4-oxo-4H-chromen-3-yl methanesulfonate is a synthetic chromone derivative featuring a 4-methoxyphenyl substituent at the 2-position and a methanesulfonate ester at the 3-position of the chromen-4-one core. Chromones (benzopyran-4-ones) are privileged scaffolds in medicinal and materials chemistry due to their diverse biological activities and optoelectronic properties. The methanesulfonate group enhances solubility and may modulate reactivity, making this compound a candidate for further pharmacological or material science studies.

Properties

IUPAC Name

[2-(4-methoxyphenyl)-4-oxochromen-3-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6S/c1-21-12-9-7-11(8-10-12)16-17(23-24(2,19)20)15(18)13-5-3-4-6-14(13)22-16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSBPVXGZFIZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl methanesulfonate typically involves the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Methanesulfonation: The final step involves the introduction of the methanesulfonate ester group. This can be achieved by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate ester group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols, typically under mild conditions.

Major Products Formed

    Oxidation: Quinones and related oxidized derivatives.

    Reduction: Hydroxy derivatives and reduced chromen-4-one compounds.

    Substitution: Substituted chromen-4-one derivatives with various functional groups.

Scientific Research Applications

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl methanesulfonate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl methanesulfonate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Chromone Derivatives

Compound Name Substituent at Chromone-3 Position Synthesis Method Key Properties/Activities Reference
2-(4-Methoxyphenyl)-4-oxo-4H-chromen-3-yl methanesulfonate Methanesulfonate ester Not explicitly described Inferred enhanced solubility/reactivity -
Compound 4 () Diazaphosphinane-sulfido-thione Reaction with Lawesson’s reagent Phosphorus heterocycle, potential electronic applications
Compound 115 () Thiazaphosphinane-sulfide Lawesson’s reagent in toluene Sulfur-rich heterocycle
VIj&k () Propanamide Reflux of 3-hydroxy-chromenone with chloro-propanamide in DMF Adenosine A2B receptor binding
Selenazole derivatives () Selenosemicarbazide Hantzsch cyclization with selenosemicarbazide Cytotoxic activity against cancer cell lines

Structural Modifications and Implications

  • Methanesulfonate vs. Sulfur/Selenium Heterocycles : The methanesulfonate group in the target compound contrasts with sulfur- or selenium-containing heterocycles in analogs (e.g., Compounds 4 and 115). Sulfur/selenium groups enhance π-conjugation and redox activity, whereas methanesulfonate may improve aqueous solubility and metabolic stability .
  • The target compound lacks this feature but offers simpler synthetic accessibility .
  • Biological Activity: Selenazole derivatives () exhibit cytotoxicity against HCT-116, Hep-G2, and MCF-7 cell lines, likely due to selenium’s redox-modulating properties. The propanamide derivative (VIj&k) binds adenosine A2B receptors, suggesting the 3-position substituent critically influences target selectivity .

Physicochemical Properties

  • Solubility : Methanesulfonate’s polar nature likely increases aqueous solubility compared to hydrophobic selenazole or phosphorus heterocycles.
  • Electronic Effects : Electron-withdrawing methanesulfonate may reduce the chromone ring’s electron density, altering UV-Vis absorption profiles compared to electron-donating substituents (e.g., 4-methoxyphenyl) .

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